Cas no 1383377-54-5 (1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone)

1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone is a fluorinated aromatic ketone compound featuring both phenyl and pyridinyl moieties. Its dual fluorine substitution enhances reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and binding affinity, which is advantageous in drug discovery applications. The compound's well-defined structure allows for precise functionalization, facilitating the development of biologically active molecules. Its high purity and consistent performance make it suitable for research and industrial-scale processes. This compound is particularly useful in the synthesis of heterocyclic frameworks, offering versatility in medicinal chemistry and material science applications.
1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone structure
1383377-54-5 structure
Product Name:1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone
CAS No:1383377-54-5
MF:C13H9F2NO
MW:233.213470220566
MDL:MFCD16659258
CID:4782570
Update Time:2025-06-21

1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone
    • Ethanone, 1-(4-fluorophenyl)-2-(3-fluoro-4-pyridinyl)-
    • 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone
    • MDL: MFCD16659258
    • Inchi: 1S/C13H9F2NO/c14-11-3-1-9(2-4-11)13(17)7-10-5-6-16-8-12(10)15/h1-6,8H,7H2
    • InChI Key: OFFPNAQINJAZSK-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1CC(C1C=CC(=CC=1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 264
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30

1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
212480-5g
1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone, 95%
1383377-54-5 95%
5g
$2063.00 2023-09-07

Additional information on 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone

Introduction to 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone (CAS No. 1383377-54-5) and Its Emerging Applications in Chemical Biology

1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone, identified by the CAS number 1383377-54-5, is a fluorinated aromatic ketone that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. The compound features a dual fluorophenyl and fluoropyridine moiety, which enhances its interactability with biological targets, making it a promising candidate for drug discovery and molecular research.

The presence of fluorine atoms in both the phenyl and pyridine rings introduces specific electronic and steric effects that modulate the compound's reactivity and binding affinity. These fluorine substituents are known to improve metabolic stability, lipophilicity, and binding interactions with enzymes and receptors. Such characteristics have positioned 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone as a valuable scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the fluorinated aromatic system can effectively engage with hydrophobic pockets in target proteins, suggesting its utility in developing kinase inhibitors, GPCR modulators, and other pharmacological interventions. The compound's dual fluorinated backbone also makes it an attractive intermediate for synthesizing more complex molecules with tailored biological properties.

In the realm of medicinal chemistry, 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone has been explored as a key building block for generating libraries of bioactive molecules. Its structural motif is particularly relevant in the design of small-molecule probes for studying protein-protein interactions and post-translational modifications. The compound's ability to serve as a scaffold for derivatization allows chemists to fine-tune its pharmacokinetic profile while maintaining or enhancing its biological efficacy.

Emerging research also highlights the potential of 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone in photodynamic therapy (PDT) and fluorescent imaging applications. The fluorinated aromatic groups contribute to the compound's ability to absorb light at specific wavelengths, enabling precise targeting of pathological tissues. This property has been leveraged in preclinical studies to develop novel contrast agents for medical diagnostics.

The synthesis of 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone involves multi-step organic transformations that highlight the compound's synthetic versatility. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed processes, have been employed to construct the desired fluorinated framework efficiently. These synthetic strategies not only facilitate the production of the compound but also provide insights into scalable manufacturing processes for related derivatives.

From a regulatory perspective, 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone (CAS No. 1383377-54-5) is subject to standard chemical safety protocols, ensuring its handling meets industry standards for purity and stability. The compound's non-toxic nature further underscores its suitability for broad applications in academic and industrial research settings.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive compounds like 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone. Predictive models trained on large datasets have successfully identified potential lead compounds with high accuracy, reducing the time required for hit identification in high-throughput screening campaigns.

Future directions in research may explore the use of 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone as a starting material for developing next-generation therapeutics targeting neurological disorders, cancer, and inflammatory diseases. Its unique structural features offer a rich foundation for innovative chemical biology investigations aimed at addressing unmet medical needs.

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